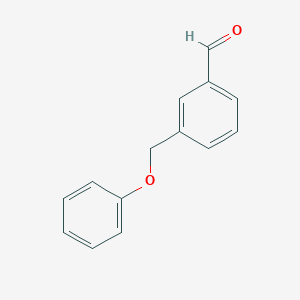

3-(Phenoxymethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUJGQAFTCDBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612033 | |

| Record name | 3-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104508-27-2 | |

| Record name | 3-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Phenoxymethyl)benzaldehyde CAS 104508-27-2

An In-depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde (CAS 104508-27-2)

Authored by a Senior Application Scientist

Foreword

Welcome to this comprehensive technical guide on 3-(Phenoxymethyl)benzaldehyde. As a molecule possessing both an ether linkage and a reactive aldehyde group, it serves as a valuable intermediate in various fields of chemical synthesis. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and application. Our focus is on the causality behind experimental choices and the establishment of robust, self-validating protocols.

Core Molecular Profile

3-(Phenoxymethyl)benzaldehyde, with the CAS Registry Number 104508-27-2, is an aromatic compound characterized by a phenoxy group attached to a benzaldehyde moiety at the meta position.[1][2] This structural arrangement imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis.

Diagram 1: Chemical Structure of 3-(Phenoxymethyl)benzaldehyde

Caption: Core identification details for 3-(Phenoxymethyl)benzaldehyde.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. The data below has been compiled from various safety data sheets and chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Appearance | Clear light yellow to amber liquid/oil | [4][5] |

| Boiling Point | 169-169.5 °C at 11 mm Hg | [4] |

| Density | 1.147 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.595 | [4] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, toluene, chloroform | [4] |

| Primary Hazards | Irritant, Harmful if swallowed, Fatal if inhaled | [1][6][7] |

| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Air sensitive. | [4][7] |

Synthesis and Mechanistic Considerations

The synthesis of 3-(Phenoxymethyl)benzaldehyde can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. We will explore two common and instructive pathways.

Pathway A: Williamson Ether Synthesis followed by Nitrile Reduction

This two-step approach is a robust method that builds the molecule sequentially. It begins with the formation of the ether linkage, followed by the unmasking of the aldehyde functionality from a nitrile precursor. This method offers excellent control over the reaction.

Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, phenoxide) acts as a nucleophile to displace a halide on an alkyl halide.[8][9] The choice of a strong base like Sodium Hydride (NaH) is critical; its purpose is to quantitatively deprotonate the phenol, creating the highly nucleophilic sodium phenoxide in situ. Aprotic polar solvents like THF are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile.[10]

Step 2: Reduction of Nitrile to Aldehyde using DIBAL-H

The resulting 3-(Phenoxymethyl)benzonitrile is then reduced to the target aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3] It is a powerful yet selective reducing agent. At low temperatures, DIBAL-H reduces nitriles to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. This prevents over-reduction to the corresponding amine, a common side reaction with less selective hydrides.[3]

Diagram 2: Synthesis via Nitrile Reduction Pathway

Caption: Two-step synthesis of 3-(Phenoxymethyl)benzaldehyde.

Protocol 1: Synthesis via Nitrile Reduction Pathway

Materials:

-

Phenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

3-Cyanobenzyl bromide

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene

-

Anhydrous Toluene

-

Diethyl ether, Hydrochloric acid (2M), Saturated Sodium Bicarbonate solution, Brine

-

Anhydrous Magnesium Sulfate

Procedure:

Step A: 3-(Phenoxymethyl)benzonitrile

-

Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with Sodium Hydride (1.1 eq).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Phenol (1.0 eq) in anhydrous THF. Rationale: This controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases, indicating complete formation of sodium phenoxide.

-

Add a solution of 3-Cyanobenzyl bromide (1.05 eq) in THF and heat the reaction to reflux for 4 hours.[3] Rationale: Heating provides the necessary activation energy for the SN2 displacement.

-

Cool the reaction, quench carefully with water, and extract with diethyl ether.

-

Wash the organic layer sequentially with water, 1M NaOH, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.

Step B: 3-(Phenoxymethyl)benzaldehyde

-

Dissolve the crude 3-(Phenoxymethyl)benzonitrile from Step A in anhydrous toluene under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Slowly add DIBAL-H solution (1.2 eq) via syringe, maintaining the internal temperature below -70 °C. Rationale: Low temperature is crucial to prevent over-reduction and improve selectivity.

-

Stir at -78 °C for 3 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of methanol, followed by 2M HCl.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 3-(Phenoxymethyl)benzaldehyde.[3]

Pathway B: Sommelet Reaction / Hydrolysis

An alternative approach involves the direct conversion of a benzyl halide to an aldehyde. This can be achieved using hexamethylenetetramine (HMTA) in what is known as the Sommelet reaction, followed by acidic hydrolysis.

This method is often used in industrial settings and can be efficient for specific substrates.[11][12] The reaction proceeds by forming a quaternary ammonium salt between the 3-phenoxybenzyl halide and HMTA. Subsequent hydrolysis in the presence of acid breaks down this complex to release the aldehyde.[11] Careful control of reaction temperature and stoichiometry is essential to maximize yield and minimize by-product formation.[12]

Reactivity and Applications

The utility of 3-(Phenoxymethyl)benzaldehyde stems from the reactivity of its aldehyde group. It is a precursor to a wide range of more complex molecules.

-

Pesticide Synthesis: Its most significant industrial application is as a key intermediate in the manufacture of synthetic pyrethroid pesticides.[4][13][14] Molecules such as cypermethrin, deltamethrin, and fenvalerate incorporate the 3-phenoxybenzyl moiety derived from this aldehyde.[4][5][13]

-

Pharmaceutical and Biological Research: The benzaldehyde functional group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, making it valuable in medicinal chemistry.[15][16] Some research indicates that 3-Phenoxybenzaldehyde acts as an inhibitor of the classical complement pathway, although with a relatively high IC50 of 1388μM, suggesting a potential, albeit modest, role in immunological studies.[17]

-

Organic Synthesis: It serves as a building block for creating more complex organic structures in academic and industrial research labs.[15]

Diagram 3: General Laboratory Workflow

Caption: Standard workflow for handling 3-(Phenoxymethyl)benzaldehyde.

Analytical Characterization

Confirming the identity and purity of 3-(Phenoxymethyl)benzaldehyde is essential. Standard spectroscopic methods are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by identifying the characteristic aldehyde proton (singlet, ~9.9-10.1 ppm) and the aromatic and benzylic protons. ¹³C NMR will show a distinctive peak for the aldehyde carbon around 192-193 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong carbonyl (C=O) stretch for the aldehyde will appear around 1700-1705 cm⁻¹.[18] The C-O-C stretch of the ether linkage will be visible in the 1200-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 212, confirming the molecular weight.[3]

Safety and Handling

As a research chemical, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing vapors or mist.[6][19] Avoid contact with skin, eyes, and clothing.[7] The compound is air-sensitive and should be handled under an inert atmosphere where possible.[4]

-

First Aid:

-

Inhalation: Fatal if inhaled.[6][7] Remove the person to fresh air immediately and call a poison center or doctor.[6][20] If breathing is difficult, give oxygen.[6]

-

Skin Contact: Wash off immediately with soap and plenty of water.[6]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Ingestion: Harmful if swallowed.[7] Rinse mouth with water and get medical attention.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][19] The compound is listed as air-sensitive, so storage under an inert gas like argon or nitrogen is recommended for long-term stability.[4]

Conclusion

3-(Phenoxymethyl)benzaldehyde is a compound of significant synthetic utility, primarily driven by the reactivity of its aldehyde functional group. Its role as a cornerstone intermediate in the pyrethroid industry highlights its commercial importance. For the research scientist, it offers a reliable scaffold for building molecular complexity. A firm grasp of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 3-(Phenoxymethyl)Benzaldehyde Compound, 97%. Retrieved from [Link]

-

LookChem. (n.d.). m-PHENOXY BENZALDEHYDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Cas 39515-51-0, 3-Phenoxy-benzaldehyde. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

- Google Patents. (n.d.). US4229380A - Preparation of 3-phenoxybenzaldehyde.

-

ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]

-

Anhui Newman Fine Chemicals Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

Sources

- 1. 3-(Phenoxymethyl)benzaldehyde | C14H12O2 | CID 21288517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 104508-27-2 | Fisher Scientific [fishersci.ca]

- 3. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]

- 5. manavchem.com [manavchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. prepchem.com [prepchem.com]

- 12. US4229380A - Preparation of 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 13. Cas 39515-51-0,3-Phenoxy-benzaldehyde | lookchem [lookchem.com]

- 14. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 15. chemimpex.com [chemimpex.com]

- 16. News - What are six applications for benzaldehyde [sprchemical.com]

- 17. 3-Phenoxybenzaldehyde | Complement System | TargetMol [targetmol.com]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

3-(Phenoxymethyl)benzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Phenoxymethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of 3-(Phenoxymethyl)benzaldehyde (CAS No. 104508-27-2), a significant aromatic aldehyde derivative.[1] We delve into its core molecular structure, physicochemical properties, and the spectroscopic techniques essential for its characterization. The guide outlines established synthetic pathways, explaining the mechanistic rationale behind key transformations. Furthermore, it explores the molecule's chemical reactivity and its established role as a crucial intermediate in the synthesis of pyrethroid agrochemicals, alongside the broader potential of benzaldehyde scaffolds in medicinal chemistry.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Significance of the Phenoxy-Benzaldehyde Scaffold

The benzaldehyde scaffold is a cornerstone in organic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules exhibiting a wide array of biological activities.[2] Benzaldehyde and its derivatives are known to possess antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties.[4] The incorporation of a phenoxy ether linkage, as seen in 3-(Phenoxymethyl)benzaldehyde, introduces conformational flexibility and lipophilicity, properties that can significantly influence a molecule's interaction with biological targets. The subject of this guide, 3-(Phenoxymethyl)benzaldehyde, is a bifunctional molecule featuring a reactive aldehyde group and a stable phenoxymethyl substituent. Its primary industrial significance lies in its role as a key intermediate for the third generation of pyrethroid pesticides, a class of insecticides vital to modern agriculture.[3] Understanding its molecular architecture is therefore fundamental to optimizing its synthesis and exploring new applications.

Core Physicochemical & Structural Properties

3-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2.[5] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group and a phenoxymethyl group at the meta (3) position.

| Property | Value | Source |

| CAS Number | 104508-27-2 | [1][5] |

| Molecular Formula | C14H12O2 | [1][5] |

| Molecular Weight | 212.24 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=CC(=C2)C=O | PubChem |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

| Primary Hazards | Irritant | [5] |

Elucidation of the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

-

¹H NMR Spectroscopy: This technique reveals the number of different types of protons and their neighboring environments. The phenoxymethyl moiety creates a complex aromatic region.

-

Causality: The aldehyde proton (CHO) is highly deshielded by the anisotropic effect of the carbonyl double bond, causing it to appear far downfield as a singlet. The benzylic protons (-CH₂-) are deshielded by the adjacent ether oxygen and the benzene ring, appearing as a singlet around 5.1 ppm. The aromatic protons on both rings will appear in the typical 6.9-7.9 ppm range, with splitting patterns dictated by their substitution.

Expected Chemical Shift (δ) Multiplicity # of Protons Assignment ~9.9 - 10.1 ppm Singlet (s) 1H Aldehyde proton (CHO) ~7.6 - 7.9 ppm Multiplet (m) 3H Protons on the benzaldehyde ring ~7.3 - 7.4 ppm Multiplet (m) 2H Protons on the phenoxy ring (ortho/para) ~6.9 - 7.1 ppm Multiplet (m) 3H Protons on the phenoxy ring (meta) & benzaldehyde ring ~5.1 ppm Singlet (s) 2H Methylene protons (-OCH₂-) -

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

-

Causality: The carbonyl carbon of the aldehyde is characteristically found at the low-field end of the spectrum (~192 ppm). The carbon atoms of the two aromatic rings and the methylene bridge carbon will have distinct chemical shifts.

Expected Chemical Shift (δ) Assignment ~192 ppm Aldehyde carbonyl (C=O) ~158 ppm C-O (phenoxy ring) ~137 ppm C-CHO (benzaldehyde ring) ~136 ppm C-CH₂ (benzaldehyde ring) ~115 - 132 ppm Aromatic carbons (CH) ~70 ppm Methylene carbon (-OCH₂-) -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Causality: The C=O stretch of the aldehyde is a strong, sharp absorption band that is highly diagnostic. The C-O-C stretch of the ether and the various C-H and C=C stretches of the aromatic rings provide further confirmation of the structure.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2850 & ~2750 | Medium (often two bands) | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1600 & ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl Ether C-O Stretch |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece the structure together.

-

Causality: In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 212. Key fragmentation patterns would include the loss of the formyl group (-29) to give a peak at m/z 183, and cleavage of the benzylic C-O bond to produce fragments corresponding to the phenoxy radical (m/z 93) and the 3-methylbenzyl cation (m/z 91), which would be a very prominent peak (tropylium ion).

Synthesis and Mechanistic Considerations

The synthesis of 3-(Phenoxymethyl)benzaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Retrosynthetic Analysis

A logical retrosynthetic analysis involves disconnecting the molecule at its key functional groups—the ether linkage and the aldehyde—to identify viable starting materials.

Caption: Retrosynthetic pathways for 3-(Phenoxymethyl)benzaldehyde.

Synthetic Protocol 1: Reduction of a Nitrile Intermediate

This pathway is efficient and common in medicinal chemistry.[1] It involves first forming the ether linkage and then reducing a nitrile to the aldehyde.

Workflow Diagram:

Caption: Two-step synthesis via a nitrile intermediate.

Step-by-Step Protocol:

-

Ether Formation:

-

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the weakly acidic phenol to form the sodium phenoxide salt. This creates a potent nucleophile.

-

To a stirred suspension of NaH (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add phenol (1.0 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases.

-

Add a solution of 3-cyanobenzyl bromide (1.05 eq.) in THF dropwise.

-

Heat the mixture to reflux for 4 hours to drive the Sₙ2 reaction to completion.[1]

-

Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. Purify via column chromatography to yield 3-(phenoxymethyl)benzonitrile.

-

-

Nitrile Reduction:

-

Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can reduce nitriles to aldehydes. At low temperatures, it forms a stable imine-aluminium complex, which is then hydrolyzed to the aldehyde upon aqueous workup, preventing over-reduction to the amine.

-

Dissolve 3-(phenoxymethyl)benzonitrile (1.0 eq.) in anhydrous toluene.

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add DIBAL-H (1.2 eq., typically 1.0 M in hexanes) dropwise, maintaining the low temperature.

-

Stir for 2-3 hours at -78 °C.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution or dilute HCl to hydrolyze the intermediate.

-

Extract the final product, 3-(phenoxymethyl)benzaldehyde, and purify as needed. A yield of 95% for this step has been reported.[1]

-

Reactivity and Applications

The dual functionality of 3-(Phenoxymethyl)benzaldehyde dictates its chemical behavior and utility.

Chemical Reactivity

-

Aldehyde Group: The aldehyde is the primary site of reactivity. It readily undergoes nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction), oxidation to the corresponding carboxylic acid (benzoic acid derivative), and reductive amination to form amines. It can also participate in various condensation reactions. The parent compound, benzaldehyde, is readily oxidized by air to benzoic acid and must be stored under an inert atmosphere.[6]

-

Ether Linkage: The phenoxymethyl ether is generally stable under neutral, basic, and mild acidic conditions. Cleavage requires harsh conditions, such as strong Lewis acids or hydrobromic acid.

Key Applications

The principal application is in the agrochemical industry. However, its structural motifs suggest broader potential.

Caption: Established and potential applications of the core structure.

-

Agrochemicals: 3-Phenoxy-benzaldehyde is a critical building block for synthetic pyrethroids.[3] The aldehyde is elaborated into the ester portion of the final insecticide molecule, which mimics the structure of natural pyrethrins but with enhanced stability and potency.

-

Medicinal Chemistry: While specific biological activity for 3-(phenoxymethyl)benzaldehyde itself is not widely reported, the benzaldehyde class of compounds is of high interest.[2] The structure serves as a valuable starting point for library synthesis to explore potential therapeutic agents, leveraging the known bioactivity of related molecules.[4]

Conclusion

3-(Phenoxymethyl)benzaldehyde is a structurally well-defined molecule of significant industrial importance. Its architecture, featuring a reactive aldehyde and a stable diaryl ether-like linkage, is readily confirmed by a standard suite of spectroscopic methods (NMR, IR, MS). Efficient and high-yielding synthetic routes have been established, primarily leveraging Williamson ether synthesis followed by selective nitrile reduction. While its primary role is as a key intermediate in the multi-billion dollar pyrethroid market, its underlying molecular scaffold holds potential for exploration in the fields of medicinal chemistry and materials science. This guide provides the foundational technical knowledge for professionals working with or investigating this versatile compound.

References

-

PubChem: 3-(Phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

MDPI: A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available at: [Link]

- Google Patents: CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

-

PubChem: Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Phenoxymethyl)benzaldehyde | C14H12O2 | CID 21288517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Phenoxymethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(phenoxymethyl)benzaldehyde, a valuable bifunctional molecule in organic synthesis. The primary focus is on the robust and widely applicable Williamson ether synthesis, detailing its mechanistic underpinnings, protocol optimization, and practical execution. Additionally, this guide explores the critical synthesis of the key precursor, 3-(bromomethyl)benzaldehyde, and discusses alternative industrial routes to the target molecule. Authored for researchers, chemists, and drug development professionals, this document emphasizes experimental causality, procedural integrity, and authoritative scientific grounding to ensure reliable and reproducible outcomes in the laboratory.

Introduction and Strategic Overview

3-(Phenoxymethyl)benzaldehyde is a chemical intermediate characterized by a benzene ring substituted at the meta-position with both an aldehyde and a phenoxymethyl group. This unique arrangement of a reactive aldehyde and a stable ether linkage makes it a useful building block in the synthesis of more complex molecular architectures. The aldehyde group can readily participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, Knoevenagel, and Suzuki couplings, while the phenoxymethyl moiety imparts specific steric and electronic properties to the final molecule.[1]

The synthesis of this target molecule is best approached through a convergent strategy. A retrosynthetic analysis reveals two primary and logical disconnections, guiding the design of an efficient synthesis plan.

Retrosynthetic Analysis

The most logical disconnection is at the ether C-O bond, suggesting a nucleophilic substitution reaction. This leads to two key synthons: a phenoxide nucleophile and a 3-(halomethyl)benzaldehyde electrophile. This approach forms the basis of the Williamson ether synthesis, which is the most common and versatile laboratory-scale method.[2][3] A secondary disconnection could target the aldehyde group itself, suggesting its formation from the oxidation of a corresponding alcohol or reduction of a carboxylic acid derivative.

Caption: Retrosynthetic analysis of 3-(phenoxymethyl)benzaldehyde.

This guide will focus on the primary strategy, detailing the synthesis in two major stages:

-

Stage 1: Synthesis of the key electrophile, 3-(bromomethyl)benzaldehyde.

-

Stage 2: Williamson ether synthesis to form the final product.

Stage 1: Synthesis of 3-(Bromomethyl)benzaldehyde

The critical precursor for the Williamson ether synthesis is a benzylic halide. 3-(Bromomethyl)benzaldehyde is preferred over its chloro-analogue due to the superior leaving group ability of the bromide ion, which facilitates the subsequent SN2 reaction. While commercially available, its synthesis in the lab is often necessary and is typically achieved via the radical bromination of 3-methylbenzaldehyde (m-tolualdehyde).

Principle and Mechanism: Wohl-Ziegler Bromination

The selective bromination of the benzylic position is accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV irradiation.[4][5] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism.[6]

Mechanism:

-

Initiation: The radical initiator undergoes homolytic cleavage to form initial radicals. These radicals then react with a trace amount of HBr to generate the bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methylbenzaldehyde. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8]

-

The benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to form the product, 3-(bromomethyl)benzaldehyde, and a new bromine radical.[7]

-

-

NBS Role: The key function of NBS is to maintain a constant, low concentration of Br₂. It reacts with the HBr generated during the propagation step to regenerate Br₂, preventing the competitive and undesired electrophilic addition of Br₂ to the aromatic ring.[5][6][8]

Caption: Experimental workflow for benzylic bromination.

Detailed Experimental Protocol: Synthesis of 3-(Bromomethyl)benzaldehyde

This protocol is a synthesized representation of established laboratory procedures. Users must consult original source materials and conduct a thorough safety assessment before implementation.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzaldehyde (1.0 eq.). Dissolve it in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[4]

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile, ~0.02 eq.).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically monitored by TLC or GC for the disappearance of the starting material. The insoluble succinimide byproduct will float to the surface as the reaction proceeds, providing a visual cue.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small portion of the solvent.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a solvent like hexanes or by flash column chromatography on silica gel.[9]

Note: 3-(Bromomethyl)benzaldehyde is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

Stage 2: Synthesis of 3-(Phenoxymethyl)benzaldehyde

With the key precursor in hand, the final target molecule is assembled via the Williamson ether synthesis. This reaction is a cornerstone of ether synthesis due to its reliability and broad scope.[2]

Principle and Mechanism: Williamson Ether Synthesis

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][10]

Mechanism:

-

Deprotonation: Phenol is an acidic alcohol and is deprotonated by a suitable base (e.g., K₂CO₃, NaOH, NaH) to form the highly nucleophilic phenoxide ion.[10][11]

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzaldehyde. This occurs in a single, concerted step where the nucleophile attacks from the backside of the C-Br bond, leading to inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[2][3]

-

Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, yielding 3-(phenoxymethyl)benzaldehyde and the bromide salt of the base's cation.[2]

For this SN2 reaction to be efficient, the electrophile must be sterically unhindered. A primary benzylic halide like 3-(bromomethyl)benzaldehyde is an ideal substrate.[2][3]

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq.) in a polar aprotic solvent such as acetone, DMF, or acetonitrile. These solvents are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[10][11]

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.). Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.

-

Electrophile Addition: Add a solution of 3-(bromomethyl)benzaldehyde (1.0 eq.) in the same solvent to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate). Wash the organic layer successively with a dilute NaOH solution (to remove any unreacted phenol), water, and finally brine.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 3-(phenoxymethyl)benzaldehyde.[13]

Reagent and Condition Optimization

The yield and purity of the Williamson ether synthesis are highly dependent on the chosen reaction conditions.

| Parameter | Options | Rationale & Field Insights |

| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | K₂CO₃ is a cost-effective and easy-to-handle base suitable for most lab-scale syntheses. NaH is a stronger, non-nucleophilic base that can be used for less acidic phenols but requires more stringent anhydrous conditions.[10] |

| Solvent | Acetone, Acetonitrile, DMF, DMSO | Polar aprotic solvents are preferred as they accelerate SN2 reactions by effectively solvating the cation of the base while leaving the nucleophile "bare" and more reactive.[10][11] DMF and DMSO often give faster reaction rates but can be more difficult to remove. |

| Temperature | Room Temp. to Reflux | Heating to reflux is common to increase the reaction rate. The optimal temperature depends on the reactivity of the specific substrates and the boiling point of the solvent used. |

| Leaving Group | -Br, -Cl, -OTs | Bromides are excellent leaving groups and are typically used. Chlorides are less reactive but may be more cost-effective. Tosylates (OTs) are also excellent leaving groups and can be used if the corresponding alcohol is the available precursor.[2] |

Alternative Industrial Synthesis Routes

While the Williamson ether synthesis is standard for laboratory work, industrial-scale production may utilize different pathways for reasons of cost, safety, and raw material availability.[14]

-

Ullmann Condensation: This route involves the reaction of 3-bromobenzaldehyde with phenol.[13] A key difference is that the aldehyde group must first be protected, typically as an acetal (e.g., by reacting with ethylene glycol).[15][16] The protected 3-bromobenzaldehyde acetal then undergoes a copper-catalyzed Ullmann condensation with a phenoxide salt at high temperatures (130-165°C).[13][15] The final step is the acidic hydrolysis of the acetal to regenerate the aldehyde.[13] This multi-step process can offer high yields, reported around 85%.[15]

-

Sommelet Reaction: An alternative pathway can involve converting 3-phenoxybenzyl chloride or bromide with hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid) to form the aldehyde.[17][18] This method, a variation of the Sommelet reaction, directly converts the benzyl halide to the benzaldehyde.

-

Oxidation/Reduction Pathways: Other patented methods describe the synthesis starting from precursors like 3-phenoxytoluene, which is oxidized to 3-phenoxybenzoic acid.[13] The carboxylic acid is then esterified and catalytically hydrogenated to the desired aldehyde.[19]

Characterization and Purity Analysis

Confirmation of the final product, 3-(phenoxymethyl)benzaldehyde, is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. Key expected signals include:

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 192 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹ and C-O stretching bands for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (C₁₄H₁₂O₂ = 212.24 g/mol ) and its fragmentation pattern.

For high-purity applications, such as in drug development, purification can be enhanced by forming a reversible bisulfite adduct. The crude aldehyde reacts with sodium bisulfite to form a solid adduct, which can be isolated by filtration and then decomposed with acid or base to regenerate the highly purified aldehyde.[13][22]

Conclusion

The synthesis of 3-(phenoxymethyl)benzaldehyde is most reliably and versatilely achieved in a laboratory setting via a two-stage process. The first stage involves the Wohl-Ziegler radical bromination of 3-methylbenzaldehyde to produce the key intermediate, 3-(bromomethyl)benzaldehyde. The second, and final, stage employs the Williamson ether synthesis, reacting the benzylic bromide with phenoxide in a classic SN2 reaction. This pathway is robust, high-yielding, and allows for modularity if substituted phenols or benzaldehydes are desired. Careful control over reagents and reaction conditions, particularly the choice of base and solvent, is critical for optimizing reaction efficiency and minimizing side products. For industrial applications, alternative routes like the Ullmann condensation may be economically advantageous despite their increased number of steps.

References

-

ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde? Retrieved from [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409. Sourced via Cambridge University Press.

-

University of Colorado Boulder. The Williamson Ether Synthesis. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

- Google Patents. (1980). US4229380A - Preparation of 3-phenoxybenzaldehyde.

- Google Patents. (1979). US4162269A - Purification process for 3-phenoxybenzaldehyde.

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. 3-Bromobenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Google Patents. (2014). CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde.

- Google Patents. (1987). US4691033A - Process for preparing 3-phenoxybenzaldehydes.

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

PubChem. 4-Methoxy-3-(phenoxymethyl)benzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Retrieved from [Link]

- Google Patents. (2011). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

-

PubChem. 3-(Phenoxymethyl)benzaldehyde. Retrieved from [Link]

-

SpectraBase. 4-Methoxy-3-(phenoxymethyl)benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-204.

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 15. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 16. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. US4229380A - Preparation of 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 19. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]

- 20. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. nmr.oxinst.com [nmr.oxinst.com]

- 22. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

3-(Phenoxymethyl)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(Phenoxymethyl)benzaldehyde

Introduction

3-(Phenoxymethyl)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde core substituted at the meta-position with a phenoxymethyl group. This bifunctional molecule, containing both a reactive aldehyde and a stable benzyl ether linkage, serves as a versatile intermediate in synthetic organic chemistry. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, offering a scaffold for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity. 3-(Phenoxymethyl)benzaldehyde is uniquely defined by its CAS Registry Number and structural formula.

Chemical Structure

The molecule consists of a benzaldehyde ring where the formyl group (-CHO) is located at position 1. A phenoxymethyl group (-O-CH₂-C₆H₅) is attached to position 3.

Caption: Chemical structure of 3-(Phenoxymethyl)benzaldehyde.

Core Properties

The fundamental properties of 3-(Phenoxymethyl)benzaldehyde are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 104508-27-2 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1] |

| IUPAC Name | 3-(phenoxymethyl)benzaldehyde | [2] |

| SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | [2] |

| InChIKey | KZUJGQAFTCDBKA-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 212.08372 Da | [2] |

| Predicted XlogP | 3.3 | [2] |

Synthesis and Purification

The synthesis of 3-(Phenoxymethyl)benzaldehyde can be achieved through a multi-step pathway starting from more readily available precursors. A notable route involves the reduction of a corresponding nitrile, which itself is formed via a nucleophilic substitution reaction.

Synthetic Workflow Overview

The synthesis begins with the formation of 3-(phenoxymethyl)benzonitrile from 3-cyanobenzyl bromide and sodium phenoxide. The resulting nitrile is then selectively reduced to the aldehyde using a hydride-based reducing agent.

Caption: Two-step synthesis of 3-(Phenoxymethyl)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported in medicinal chemistry literature.[1]

Step 1: Synthesis of 3-(Phenoxymethyl)benzonitrile

-

Reaction Setup: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol in THF dropwise at 0 °C.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide in situ. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the base by atmospheric moisture.

-

-

Nucleophilic Substitution: After the evolution of hydrogen gas ceases, add a solution of 3-cyanobenzyl bromide in THF to the reaction mixture.

-

Reaction Completion: Heat the mixture to reflux and maintain for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(phenoxymethyl)benzonitrile.

Step 2: Reduction to 3-(Phenoxymethyl)benzaldehyde

-

Reaction Setup: Dissolve the crude 3-(phenoxymethyl)benzonitrile in an anhydrous solvent mixture such as toluene and THF under an inert atmosphere.

-

Selective Reduction: Cool the solution to a low temperature (e.g., -78 °C) and add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

-

Causality: DIBAL-H is a bulky, electrophilic reducing agent that selectively reduces nitriles to aldehydes at low temperatures. The reaction proceeds via the formation of an intermediate imine-alane complex, which is then hydrolyzed during work-up to the aldehyde. Performing the reaction at low temperature prevents over-reduction to the primary amine.

-

-

Reaction Completion: Allow the reaction to stir at ambient temperature for a specified period.[1]

-

Work-up and Purification: Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by aqueous Rochelle's salt or dilute HCl) to hydrolyze the intermediate and precipitate aluminum salts. Filter the mixture and extract the filtrate with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 3-(Phenoxymethyl)benzaldehyde, is purified by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(Phenoxymethyl)benzaldehyde is dominated by its aldehyde functional group.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding 3-(phenoxymethyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Air oxidation can also occur, leading to the formation of benzoic acid upon prolonged storage.[3]

-

Reduction: The aldehyde can be readily reduced to 3-(phenoxymethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde is a prime target for nucleophiles. It undergoes reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation. It can also form imines and oximes upon reaction with primary amines and hydroxylamine, respectively.

-

Ether Linkage Stability: The benzyl ether linkage is generally stable to many reaction conditions. However, it can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which would also reduce the aldehyde group.

Applications in Research and Drug Development

While specific, large-scale industrial applications are not widely documented, 3-(Phenoxymethyl)benzaldehyde is a valuable intermediate in discovery research.

-

Medicinal Chemistry: Its documented synthesis in the Journal of Medicinal Chemistry suggests its use as a precursor for creating novel molecules with potential biological activity.[1] The combination of an aromatic ether and an aldehyde provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.

-

Organic Synthesis: As a functionalized benzaldehyde, it serves as a building block for more complex molecular targets. The aldehyde can be used to introduce the 3-(phenoxymethyl)benzyl moiety into larger structures through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of 3-(Phenoxymethyl)benzaldehyde and ensure laboratory safety.

GHS Hazard Information

The following hazard information has been reported for 3-(Phenoxymethyl)benzaldehyde.[4]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5] The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

References

-

Musser, J. H., Chakraborty, U. R., Sciortino, S., Gordon, R. J., Khandwala, A., Neiss, E. S., Pruss, T. P., Van Inwegen, R., Weinryb, I., & Coutts, S. M. (1987). Substituted 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones. A new series of potent, long-acting, orally effective antiallergy agents. Journal of Medicinal Chemistry, 30(1), 96–104. [Link]

-

PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(phenoxymethyl)benzaldehyde (C14H12O2). Retrieved from [Link]

Sources

- 1. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - 3-(phenoxymethyl)benzaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Phenoxymethyl)benzaldehyde | C14H12O2 | CID 21288517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Introduction: Elucidating the Molecular Architecture of 3-(Phenoxymethyl)benzaldehyde

An In-depth Technical Guide to the Spectral Analysis of 3-(Phenoxymethyl)benzaldehyde

3-(Phenoxymethyl)benzaldehyde is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive aldehyde group and a stable phenoxymethyl ether linkage, makes it a valuable intermediate for the synthesis of more complex molecular targets in the pharmaceutical and materials science sectors. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the structural integrity of downstream products.

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of 3-(phenoxymethyl)benzaldehyde. As direct experimental spectra for this specific compound are not widely published, we will leverage established spectroscopic principles and comparative data from analogous structures to predict and interpret its spectral fingerprint. The methodologies and interpretations presented herein are grounded in field-proven laboratory practices, designed to provide researchers and drug development professionals with a self-validating framework for structural elucidation.

Molecular Structure and Functional Group Analysis

To logically deconstruct the spectral data, we must first analyze the constituent parts of the 3-(phenoxymethyl)benzaldehyde molecule. The structure contains several key features that will give rise to characteristic signals in each spectroscopic technique:

-

Aldehyde Group (-CHO): This group contains a highly deshielded proton and a unique carbonyl carbon, which will be prominent in NMR spectra. Its carbonyl bond (C=O) and C-H bond will produce strong, diagnostic absorptions in the IR spectrum.

-

Ether Linkage (Ar-CH₂-O-Ar): The C-O-C ether bond will show a characteristic stretching vibration in the IR spectrum. The oxygen atom's electron-withdrawing nature will influence the chemical shifts of adjacent protons and carbons in NMR.

-

Benzylic Methylene Bridge (-CH₂-): The protons on this carbon are situated between an aromatic ring and the ether oxygen, placing them in a distinct electronic environment that is readily identifiable in ¹H NMR.

-

Two Aromatic Rings:

-

Ring A: A meta-substituted ring bearing the aldehyde and phenoxymethyl substituents.

-

Ring B: A monosubstituted phenyl ring from the phenoxy group. The protons and carbons of these rings will produce complex signals in the aromatic region of NMR spectra.

-

Below is the chemical structure with a numbering system that will be used for spectral assignments.

Caption: Numbered structure of 3-(phenoxymethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the electronic environment, quantity, and connectivity of protons. The predicted chemical shifts (δ) are based on established values for analogous functional groups.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for 3-(phenoxymethyl)benzaldehyde

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde (H7) | 9.9 - 10.1 | Singlet (s) | 1H | Strong deshielding by the carbonyl group; no adjacent protons to couple with.[5] |

| Benzylic (H8) | 5.0 - 5.2 | Singlet (s) | 2H | Deshielded by both the adjacent ether oxygen and Ring A.[6] No adjacent protons. |

| Aromatic (Ring A) | 7.2 - 7.9 | Multiplet (m) | 4H | Complex splitting pattern due to meta-substitution. Protons ortho to the aldehyde group will be the most downfield. |

| Aromatic (Ring B) | 6.9 - 7.4 | Multiplet (m) | 5H | Protons on the phenoxy ring are influenced by the electron-donating ether oxygen, shifting them slightly upfield compared to benzene.[2] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(phenoxymethyl)benzaldehyde

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Aldehyde (C7) | 190 - 193 | Carbonyl carbon is highly deshielded, appearing far downfield.[7] |

| Aromatic (C1') | 157 - 159 | Aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| Aromatic (C1, C3) | 136 - 138 | Quaternary carbons attached to substituents on Ring A. |

| Aromatic (Ring A, B) | 115 - 135 | Aromatic carbons appear in this characteristic region. Specific shifts depend on the electronic effects of the substituents.[3][8] |

| Benzylic (C8) | 68 - 72 | Aliphatic carbon attached to an electronegative oxygen atom.[6] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the 3-(phenoxymethyl)benzaldehyde sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that solubilizes many organic compounds and provides a clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire spectra with a spectral width of at least 12 ppm.

-

Use a relaxation delay of 2 seconds and 16 scans to ensure a good signal-to-noise ratio for all proton signals.

-

-

¹³C NMR Acquisition:

-

Acquire spectra using a proton-decoupled pulse sequence. Causality: Decoupling removes C-H splitting, simplifying the spectrum to one singlet per unique carbon, which aids in assignment.

-

Use a spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their unique vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 3-(phenoxymethyl)benzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3030 - 3100 | C-H Aromatic Stretch | Medium-Weak | Characteristic of C-H bonds on a benzene ring.[9] |

| 2820 - 2850 | C-H Aldehyde Stretch | Medium-Weak | A characteristic, often sharp peak for the aldehydic C-H bond.[10][11] |

| 2720 - 2750 | C-H Aldehyde Stretch (Fermi Doublet) | Medium-Weak | Often appears as a shoulder to the main alkyl C-H stretches; highly diagnostic for aldehydes.[9][10][11] |

| ~1705 | C=O Carbonyl Stretch | Strong, Sharp | The position is characteristic of an aromatic aldehyde, where conjugation to the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[11][12] |

| 1580 - 1600 | C=C Aromatic Ring Stretch | Medium | Characteristic vibrations of the benzene rings. |

| 1200 - 1250 | C-O-C Asymmetric Stretch | Strong | Diagnostic for the aryl-alkyl ether linkage. |

| 1000 - 1050 | C-O-C Symmetric Stretch | Medium | Complements the asymmetric stretch for ether identification. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. Causality: This step is critical as it subtracts the absorbance from atmospheric CO₂ and H₂O, ensuring these do not interfere with the sample spectrum.

-

Sample Application: Place a small amount of the solid 3-(phenoxymethyl)benzaldehyde sample onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.[13]

-

Cleaning: Thoroughly clean the crystal after analysis to prevent sample carryover.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. The molecular weight of 3-(phenoxymethyl)benzaldehyde (C₁₄H₁₂O₂) is 212.24 g/mol .[14]

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecule will be ionized to a radical cation (M⁺˙) with an m/z of 212. This molecular ion will then undergo fragmentation.

-

[M-1]⁺ (m/z 211): Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.

-

[M-29]⁺ (m/z 183): Loss of the entire formyl radical (·CHO).

-

Benzylic Cleavage (m/z 91): Cleavage of the C8-O bond is highly favorable, leading to the formation of the stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This is a very common and often intense peak for benzyl ethers.

-

Alpha Cleavage (m/z 121): Cleavage of the C3-C8 bond can lead to the formation of a phenoxymethyl cation ([C₇H₇O]⁺).

Caption: Predicted key fragmentation pathways for 3-(phenoxymethyl)benzaldehyde in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a coupled Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Data Validation: Calibrate the mass analyzer with a known standard before the run to ensure high mass accuracy.

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergy of all techniques. The logical workflow presented below ensures a comprehensive and self-validating analysis.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural characterization of 3-(phenoxymethyl)benzaldehyde can be confidently achieved through a multi-technique spectroscopic approach. The aldehydic proton signal near 10 ppm in the ¹H NMR, the strong carbonyl stretch around 1705 cm⁻¹ in the IR spectrum, and the molecular ion peak at m/z 212 in the mass spectrum serve as primary identifiers. These key signals, in conjunction with the characteristic resonances for the benzylic methylene bridge and the two distinct aromatic systems, provide a unique spectral fingerprint. By following the validated protocols and interpretive logic outlined in this guide, researchers can ensure the unambiguous identification and quality assessment of this important synthetic intermediate.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.

- Berkeley Learning Hub. (2025). Aldehyde IR Spectra Analysis. Retrieved from sites.google.com/berkeley.edu/learning-hub.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0298630).

- ChemicalBook. (n.d.). 3-(Phenoxymethyl)benzaldehyde synthesis.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- ResearchGate. (2024). FT-IR Spectrum of Benzaldehyde.

- PubChem. (n.d.). 4-Methoxy-3-(phenoxymethyl)benzaldehyde.

- Human Metabolome Database. (n.d.). 3-Methylbenzaldehyde 1H NMR Spectrum.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- OpenOChem Learn. (n.d.). Interpreting NMR.

- Greco, G. (2015). 04 13 NMR of Aromatics.

- ChemicalBook. (n.d.). 3-Phenoxybenzaldehyde(39515-51-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Phenoxybenzaldehyde(39515-51-0) 1H NMR spectrum.

- NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. In NIST Chemistry WebBook.

- Human Metabolome Database. (n.d.). Benzaldehyde 13C NMR Spectrum.

- ChemicalBook. (n.d.). 3-[3-(trifluoromethyl)phenoxy]benzaldehyde Spectrum.

- Human Metabolome Database. (n.d.). Benzaldehyde 1H NMR Spectrum.

- University of Puget Sound. (n.d.). Signal Areas in NMR.

- Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation.

- PubChem. (n.d.). 3-Phenoxybenzaldehyde.

- PubChemLite. (2025). 3-(phenoxymethyl)benzaldehyde (C14H12O2).

- PubChem. (n.d.). 3-(Phenoxymethyl)benzaldehyde.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde.

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

- Google Patents. (n.d.). CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde.

- Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation.

- OCER. (2023). Fragmentation in Mass Spectrometry.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Scribd. (n.d.). Fragmentation of BENZALDEHYDE.

- NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Mass spectrum (A) and parallel measurement (B) results of benzaldehyde.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. m.youtube.com [m.youtube.com]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-(Phenoxymethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

Navigating the Solubility Landscape of 3-(Phenoxymethyl)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 3-(Phenoxymethyl)benzaldehyde, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the principles governing its solubility in organic solvents. We will delve into the physicochemical properties of the molecule, predict its behavior in a range of common laboratory solvents based on theoretical principles, and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to empower researchers with the knowledge to make informed decisions in experimental design, from reaction setup to purification and formulation.

Introduction: The Significance of Solubility for 3-(Phenoxymethyl)benzaldehyde

3-(Phenoxymethyl)benzaldehyde is a versatile aromatic aldehyde incorporating both an ether and a carbonyl functional group. Its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals makes a thorough understanding of its solubility paramount.[1] Solubility is a critical physical property that dictates the efficiency of chemical reactions, the feasibility of purification methods such as crystallization, and the design of formulations.[2] Inadequate solubility can lead to poor reaction kinetics, low yields, and challenges in product isolation and purification. Conversely, a well-characterized solubility profile enables the rational selection of solvents for optimal reaction conditions, extractions, and chromatographic separations. This guide will provide the foundational knowledge and practical methodologies to effectively navigate the solubility landscape of this important compound.

Physicochemical Properties of 3-(Phenoxymethyl)benzaldehyde

A molecule's structure is the primary determinant of its physical properties, including solubility. The key physicochemical parameters of 3-(Phenoxymethyl)benzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [3] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | Clear light yellow to amber liquid | [1] |

| Melting Point | 13 °C | [1] |

| Boiling Point | 169-169.5 °C @ 11 mm Hg | [1] |

| Density | 1.147 g/mL at 25 °C | [1] |

| Vapor Pressure | 2.3 x 10⁻⁶ mmHg at 25°C | [1] |

The presence of the polar carbonyl group and the ether linkage, combined with the largely nonpolar aromatic rings, suggests a nuanced solubility profile. The molecule is expected to be largely insoluble in water but soluble in a range of organic solvents.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4][5] This means that solutes tend to dissolve in solvents with similar polarity. The solubility of 3-(Phenoxymethyl)benzaldehyde in a given organic solvent will be governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The key structural features of 3-(Phenoxymethyl)benzaldehyde influencing its solubility are:

-

Two Aromatic Rings: These large, nonpolar moieties will favor interactions with nonpolar solvents through van der Waals forces.

-

An Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.[6][7][8] This will contribute to its solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

An Ether Linkage (-O-): The ether group is also polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

Based on these features, we can predict the solubility of 3-(Phenoxymethyl)benzaldehyde in different classes of organic solvents.

Predicted Solubility Profile:

-

High Solubility: Expected in aromatic solvents like toluene and benzene due to the favorable interactions between the aromatic rings of the solute and solvent.[1] Also expected to be highly soluble in polar aprotic solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) , where the polar carbonyl and ether groups can engage in dipole-dipole interactions.

-

Moderate to Good Solubility: Likely in alcohols such as methanol , ethanol , and isopropanol .[1] While these solvents are polar and protic, the nonpolar character of the phenoxymethyl and phenyl groups will contribute to solubility. Aldehydes and ketones are generally soluble in alcohols.[9]

-

Low to Negligible Solubility: Expected in highly nonpolar aliphatic hydrocarbon solvents like hexane and cyclohexane . The polarity of the aldehyde and ether groups will hinder dissolution in these solvents. Similarly, it is expected to be insoluble in water, a highly polar protic solvent, as the large nonpolar regions of the molecule would disrupt the strong hydrogen bonding network of water.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[10]

Materials and Equipment

-

3-(Phenoxymethyl)benzaldehyde

-

Selected organic solvents (e.g., toluene, acetone, ethanol, hexane)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Phenoxymethyl)benzaldehyde to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-